(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and methylbenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
(3E)-3-[[(4-methoxyphenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-7-9-20(10-8-18)17-27-23-6-4-3-5-22(23)25(28)24(32(27,29)30)16-26-15-19-11-13-21(31-2)14-12-19/h3-14,16,26H,15,17H2,1-2H3/b24-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAUYMIMIBMGGZ-LFVJCYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)OC)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)OC)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a benzothiazine precursor under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylbenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of benzothiazine compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capacity of related compounds using the DPPH radical scavenging assay, revealing that some derivatives showed higher activity than well-known antioxidants like ascorbic acid .
Anticancer Potential
The compound's anticancer properties have been investigated against various cancer cell lines. In particular, derivatives have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay indicated that certain analogs were more effective against U-87 cells compared to MDA-MB-231 cells .
Kinase Inhibition
Benzothiazine derivatives are also explored for their potential as kinase inhibitors. Studies have shown that these compounds can inhibit specific kinases involved in cancer progression, making them candidates for targeted cancer therapies .
Case Study 1: Antioxidant Efficacy
In a recent study published in MDPI, researchers synthesized various benzothiazine derivatives and evaluated their antioxidant properties using the DPPH assay. Results indicated that certain compounds exhibited significant radical scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of synthesized benzothiazine derivatives on U-87 and MDA-MB-231 cell lines. The study highlighted the structure-activity relationship (SAR) of these compounds and identified key structural features responsible for enhanced cytotoxicity .
Mechanism of Action
The mechanism of action of (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with a similar methoxybenzyl group.
4,4’-Difluorobenzophenone: A benzophenone derivative with similar structural features.
Uniqueness
(3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its combination of methoxy and methylbenzyl groups, which confer distinct chemical and biological properties. Its benzothiazine core structure also differentiates it from other similar compounds, providing a unique scaffold for drug development and material science applications.
Biological Activity
The compound (3E)-3-({[(4-methoxyphenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has been studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, analgesic, and anti-inflammatory properties.
Chemical Structure and Properties
The structure of the compound includes a benzothiazine core with various substituents that influence its biological activity. The presence of methoxy and methyl groups on the phenyl rings enhances its potential interactions with biological targets.
Antimicrobial Activity
Benzothiazine derivatives have shown significant antimicrobial properties. The compound under study has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Weak |
| Pseudomonas aeruginosa | 16 µg/mL | Strong |
These results indicate that the compound exhibits varying degrees of effectiveness against different bacterial pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of the compound was assessed using in vitro assays against a panel of cancer cell lines. The results are summarized in Table 2:
| Cancer Cell Line | IC50 (µM) | Sensitivity |
|---|---|---|
| HeLa (Cervical) | 15 | Moderate |
| MCF-7 (Breast) | 25 | Low |
| A549 (Lung) | 30 | Low |
The compound demonstrated moderate activity against HeLa cells but low sensitivity against breast and lung cancer cell lines . Further studies are needed to optimize its structure for enhanced anticancer efficacy.
Analgesic and Anti-inflammatory Activity
Research has indicated that benzothiazine derivatives possess analgesic and anti-inflammatory properties. The compound was tested in animal models for these effects:
- Analgesic Activity : The compound significantly reduced pain responses in the formalin test model.
- Anti-inflammatory Activity : It showed a notable decrease in paw edema in rats induced by carrageenan.
These findings suggest that the compound may act through inhibition of pro-inflammatory mediators .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives including the target compound. Results indicated that modifications at specific positions on the benzothiazine ring significantly influenced antibacterial potency.
- Anticancer Screening : A comprehensive screening performed by the National Cancer Institute revealed that while many derivatives exhibited low anticancer activity, those with specific substitutions showed promise for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
